JS11
説明
This compound features a benzimidazole core substituted with a cyclohexyl group at position 1, a cyclopropylmethyl group at position 3, and a 3-methylisoxazol-5-ylmethyl carboxamide moiety at position 3. The 2-oxo-2,3-dihydro-1H-benzimidazole scaffold is a pharmacophoric motif often associated with bioactivity, such as enzyme inhibition or receptor modulation .
特性
分子式 |
C23H28N4O3 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
1-cyclohexyl-3-(cyclopropylmethyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-oxobenzimidazole-5-carboxamide |
InChI |
InChI=1S/C23H28N4O3/c1-15-11-19(30-25-15)13-24-22(28)17-9-10-20-21(12-17)26(14-16-7-8-16)23(29)27(20)18-5-3-2-4-6-18/h9-12,16,18H,2-8,13-14H2,1H3,(H,24,28) |
InChIキー |
OHSMTKLVCHFYEF-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)CNC(=O)C2=CC3=C(C=C2)N(C(=O)N3CC4CC4)C5CCCCC5 |
製品の起源 |
United States |
準備方法
Cyclohexyl-Substituted Benzimidazole Formation
The N1-cyclohexyl group is introduced during the cyclization of 1,2-diaminobenzene derivatives. A method adapted from WO2011099832A2 involves:
- Condensation : Reacting 5-nitro-1,2-diaminobenzene with cyclohexylamine in acetic acid under reflux to yield N1-cyclohexyl-5-nitro-1H-benzimidazole.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing N1-cyclohexyl-5-amino-1H-benzimidazole.
Reaction Conditions :
Functionalization at N3 and C5
N3-Alkylation with Cyclopropylmethyl Bromide
The N3 position is alkylated using cyclopropylmethyl bromide under basic conditions:
- Base-mediated Reaction : Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the benzimidazole nitrogen, followed by addition of cyclopropylmethyl bromide.
- Workup : Aqueous extraction and column chromatography purify the N3-cyclopropylmethyl product.
Key Data :
C5-Carboxamide Coupling
The C5-carboxylic acid intermediate is activated for coupling with (3-methylisoxazol-5-yl)methanamine:
- Activation : Treating 5-carboxybenzimidazole with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.
- Amination : Adding (3-methylisoxazol-5-yl)methanamine and stirring at room temperature.
Characterization :
- Reagents : EDC (1.2 equiv), HOBt (1.1 equiv)
- Solvent : Dichloromethane
- Reaction Time : 12–16 hours
- Yield : 60–68%
Process Optimization and Challenges
Regioselectivity in N-Alkylation
Competitive alkylation at N1 and N3 is mitigated by:
Carboxylic Acid Activation Efficiency
Low coupling yields are addressed by:
- Catalytic DMAP : 4-dimethylaminopyridine (DMAP) enhances acylation efficiency.
- Solvent Screening : Tetrahydrofuran (THF) improves solubility of the carboxy component.
Analytical Validation and Pharmacological Profiling
Spectroscopic Characterization
Purity and Stability
- HPLC : >97% purity (C18 column, acetonitrile/water gradient).
- Storage : Stable at 2–8°C under nitrogen for >12 months.
Comparative Analysis of Synthetic Routes
化学反応の分析
Types of Reactions
1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be facilitated by the use of catalysts such as palladium on carbon (Pd/C) or by using nucleophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Based on the search results, here is information on the applications of 1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide:
Basic Information
- IUPAC Name: 1-Cyclohexyl-3-(cyclopropylmethyl)-2,3-dihydro-N-[(3-methyl-5-isoxazolyl)methyl]-2-oxo-1H-benzimidazole-5-carboxamide
- Other Names: 1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide
- CAS Number: 1394592-04-1
- Molecular Formula: C23H28N4O3
- Molecular Weight: 408.49
Potential Applications
- hNPR1 Inhibitor: 1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide is also referred to as hNPR1 inhibitor JS-11 .
- Allosteric Modulator Studies: The compound falls under the broader research area of allosteric modulators, which are compounds that bind to a protein and alter its activity .
- Allosteric modulators of sigma-1 receptors may provide a novel approach for discovering new anti-seizure drugs .
- Allosteric ligands can maximize receptor selectivity and manipulate endogenous cholinergic and dopaminergic signaling .
- G Protein-Coupled Receptors (GPCRs): The compound may have applications related to G protein-coupled receptors, which are a large family of receptors that play a role in many physiological processes .
Safety Information
作用機序
The mechanism of action of 1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic effects.
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
- Structural Differences :
- Position 1: Propyl vs. cyclohexyl in the target compound.
- Position 2: 3,4-Dimethoxyphenyl vs. absence of substitution (target has 2-oxo group).
- Carboxamide substituent: 4-methoxyphenyl vs. 3-methylisoxazol-5-ylmethyl.
- Functional Implications :
- Methoxy groups enhance lipophilicity but may reduce metabolic stability compared to the cyclopropylmethyl and isoxazole groups in the target compound .
- The one-pot reductive cyclization method (sodium dithionite/DMSO) used here contrasts with the crystallization approach (CH₂Cl₂-DMSO) described for similar benzimidazoles in .
Compound from :
1-Cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid
- Structural Differences :
- Position 2: Furan-3-yl vs. cyclopropylmethyl and 2-oxo groups in the target.
- Carboxylic acid vs. carboxamide at position 4.
- Functional Implications :
Isoxazole-Containing Analogues ()
Compounds such as 11i–11m feature 5-amino-3-methylisoxazole fused to xanthenone scaffolds. While distinct from the benzimidazole core, the 3-methylisoxazole moiety is a shared substituent.
- Synthetic Routes: Multicomponent heterocyclizations () vs. reductive cyclizations () highlight divergent strategies for introducing isoxazole groups.
Cytotoxic Heteroarylmethyleneimidazolinones ()
Compounds like 7a, 8, and 9 (thenylideneimidazolinones) share the imidazolinone core but lack the benzimidazole framework.
- Cytotoxicity in analogues is attributed to specific substituents (e.g., arylidene groups), whereas the target’s cyclopropylmethyl and isoxazole groups may modulate different pathways .
Data Tables: Structural and Physicochemical Comparisons
生物活性
1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide, with the CAS number 1394592-04-1, is a synthetic compound that has gained attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
Molecular Formula: C23H28N4O3
Molecular Weight: 408.49 g/mol
Structural Characteristics:
- The compound features a benzo[d]imidazole core, which is significant in medicinal chemistry for its bioactivity.
- It includes cyclohexyl and cyclopropylmethyl groups that may influence its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1394592-04-1 |
| Molecular Formula | C23H28N4O3 |
| Molecular Weight | 408.49 g/mol |
| Boiling Point | Not available |
Research indicates that compounds within the benzo[d]imidazole class often exhibit activity through modulation of various biological pathways, including:
- Inhibition of Enzymatic Activity: These compounds may act as inhibitors of specific enzymes involved in disease processes.
- Receptor Modulation: They can interact with G protein-coupled receptors (GPCRs), potentially influencing neurotransmission and other cellular signaling pathways .
Antitumor Activity
Preliminary studies suggest that the compound may possess antitumor properties. Its structural analogs have demonstrated efficacy in inhibiting tumor growth in various models. For instance, compounds with similar scaffolds have been shown to enhance the effects of chemotherapeutic agents when used in combination therapies .
Case Studies and Research Findings
-
Study on Antitumor Efficacy:
- A study published in a peer-reviewed journal investigated the antitumor effects of benzo[d]imidazole derivatives. The results indicated that these compounds could significantly reduce tumor size in xenograft models, suggesting potential clinical applications for 1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide .
- Synergistic Effects:
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antitumor | Significant reduction in tumor size in models |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
| Receptor Modulation | Interaction with GPCRs affecting signaling pathways |
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of a benzo[d]imidazole core. A common approach includes:
- Step 1: Formation of the benzo[d]imidazole scaffold via cyclization of substituted o-phenylenediamine derivatives under acidic conditions .
- Step 2: Introduction of the cyclohexyl and cyclopropylmethyl groups via alkylation or nucleophilic substitution, requiring anhydrous solvents (e.g., DMF or CH2Cl2) and catalysts like K2CO3 .
- Step 3: Coupling the 3-methylisoxazole-5-methylamine moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .
Key intermediates include the unsubstituted benzo[d]imidazole-5-carboxylic acid and the alkylated precursor before final amide bond formation.
Basic: How is crystallinity and purity ensured during synthesis, and what analytical methods are critical?
Methodological Answer:
- Crystallization: Slow evaporation of solvent mixtures (e.g., CH2Cl2–DMSO 9:1 at 273 K) promotes single-crystal growth for X-ray diffraction validation .
- Purity Analysis: HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) are standard. Purity >98% is typically required for biological assays .
- Structural Confirmation: <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent integration and absence of unreacted starting materials. For example, the absence of NH signals in <sup>1</sup>H NMR confirms successful alkylation .
Advanced: How can hydrogen-bonding patterns in the crystal structure inform solubility and stability?
Methodological Answer:
X-ray crystallography reveals intermolecular interactions critical for stability. For example:
- Infinite Chains: Molecules may form hydrogen-bonded chains via O–H⋯N or N–H⋯O interactions (e.g., O2–H2⋯N2 and O4–H4⋯N4 in analogous compounds), enhancing crystal packing and reducing hygroscopicity .
- Solubility Prediction: Polar groups involved in hydrogen bonding (e.g., carbonyls) may reduce solubility in nonpolar solvents, guiding formulation strategies for in vivo studies .
Advanced: What strategies resolve contradictions in biological activity data across similar analogs?
Methodological Answer:
- SAR Analysis: Compare substituent effects using a table of analogs (e.g., methoxy vs. methyl groups on phenyl rings). For example, replacing a methyl group with methoxy in related compounds alters logP and receptor binding .
- Experimental Controls: Ensure consistent assay conditions (e.g., cell lines, incubation time). Discrepancies in IC50 values may arise from variations in mitochondrial toxicity assays vs. kinase inhibition protocols .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize activity differences .
Advanced: How can reaction conditions be optimized for scalability without compromising yield?
Methodological Answer:
- DoE (Design of Experiments): Use fractional factorial designs to test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading. For example, a 10% increase in DMAP catalyst improved coupling efficiency by 15% in related amide syntheses .
- Flow Chemistry: Continuous-flow systems enhance reproducibility for exothermic steps (e.g., cyclopropane ring formation), reducing side reactions .
- In-line Analytics: PAT (Process Analytical Technology) tools like FTIR monitors track reaction progress in real time, minimizing purification steps .
Advanced: What degradation pathways are observed under accelerated stability conditions, and how are they mitigated?
Methodological Answer:
- Stress Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. HPLC-MS identifies degradation products (e.g., hydrolysis of the cyclopropane methyl group or oxidation of the isoxazole ring) .
- Stabilization Strategies: Lyophilization with cryoprotectants (e.g., trehalose) or formulation in amber vials under nitrogen atmosphere prevents photolytic and oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
